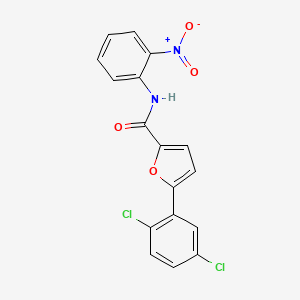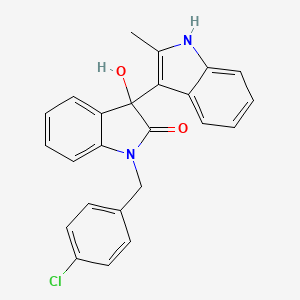
5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide
Vue d'ensemble
Description
5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide, commonly known as DCPIB, is a potent inhibitor of volume-regulated anion channels (VRACs). VRACs are an important class of ion channels that play a crucial role in cell volume regulation, cell proliferation, and apoptosis. DCPIB has been extensively studied for its potential applications in various fields of scientific research, including cancer biology, neuroscience, and cardiovascular research.
Mécanisme D'action
DCPIB inhibits 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide by binding to a specific site on the channel protein, which is located in the extracellular domain. The binding of DCPIB blocks the movement of chloride and other anions through the channel, leading to a decrease in cell volume and an increase in intracellular chloride concentration. The inhibition of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide by DCPIB has been shown to induce apoptosis in cancer cells, reduce neuronal swelling, and protect against ischemic brain injury.
Biochemical and Physiological Effects
DCPIB has been shown to have a variety of biochemical and physiological effects on different cell types and tissues. In cancer cells, DCPIB has been shown to inhibit cell proliferation, induce apoptosis, and reduce migration and invasion. In neuronal cells, DCPIB has been shown to reduce swelling, protect against ischemic brain injury, and modulate synaptic transmission. In cardiac myocytes, DCPIB has been shown to inhibit hypertrophy and improve contractile function.
Avantages Et Limitations Des Expériences En Laboratoire
DCPIB has several advantages as a research tool, including its high potency, selectivity, and reversibility. It has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, DCPIB also has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and concentrations when using DCPIB in experiments, and to interpret the results with caution.
Orientations Futures
There are several potential future directions for research on DCPIB and 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide. One area of interest is the development of more potent and selective inhibitors of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide, which could be used as therapeutic agents for various diseases. Another area of interest is the investigation of the role of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in other physiological and pathological processes, such as inflammation, infection, and aging. Finally, the development of novel techniques for studying 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide, such as optogenetics and super-resolution microscopy, could provide new insights into the structure and function of these channels.
Applications De Recherche Scientifique
DCPIB has been used as a research tool to investigate the physiological and pathological roles of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in various cell types and tissues. It has been shown to inhibit 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in a dose-dependent and reversible manner, without affecting other ion channels or transporters. DCPIB has been used to study the role of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in cancer cell proliferation, migration, and invasion. It has also been used to investigate the involvement of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in neuronal swelling, ischemic brain injury, and epilepsy. Additionally, DCPIB has been used in cardiovascular research to study the role of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in cardiac myocyte hypertrophy and heart failure.
Propriétés
IUPAC Name |
5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-10-5-6-12(19)11(9-10)15-7-8-16(25-15)17(22)20-13-3-1-2-4-14(13)21(23)24/h1-9H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZNPIBEIOTIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4079190.png)
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B4079204.png)
![1-[cyclohexyl(methyl)amino]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4079226.png)
![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4079228.png)
![5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4079233.png)
![1-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4079242.png)
![N-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide hydrochloride](/img/structure/B4079245.png)
![N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B4079248.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4079254.png)
![1-(2-naphthyloxy)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2-propanol](/img/structure/B4079255.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-N-methyl-1-(phenylsulfonyl)cyclopropanecarboxamide](/img/structure/B4079263.png)
![6-amino-3-(4-bromophenyl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079272.png)

![1-benzyl-5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4079287.png)